

Application Notes and Protocols for the Analysis of 4-bromo-3-ethylbenzamide

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Compound of Interest

Compound Name: Benzamide, 4-bromo-3-ethyl-

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of **Benzamide, 4-bromo-3-ethyl-**. The following methods are outlined to ensure accurate and precise quantification and structural elucidation, critical for research, development, and quality control purposes. The methodologies are based on established analytical techniques for structurally related bromo- and ethyl-substituted benzamide derivatives.

Overview of Analytical Methods

The analysis of 4-bromo-3-ethylbenzamide can be effectively achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) offers both separation and mass-based identification. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure confirmation.

Quantitative Analysis

A summary of typical quantitative data for the analysis of related benzamide compounds using HPLC is presented below. These values can be considered as a benchmark for method development and validation for 4-bromo-3-ethylbenzamide.

Parameter	High-Performance Liquid Chromatography (HPLC-UV)	Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD)	0.01 - 0.1 µg/mL	0.05 - 0.5 ng/mL
Limit of Quantitation (LOQ)	0.03 - 0.3 µg/mL	0.15 - 1.5 ng/mL
Linearity (R ²)	> 0.999	> 0.998
Recovery	98 - 102%	95 - 105%
Precision (RSD)	< 2%	< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a reversed-phase HPLC method for the quantification of 4-bromo-3-ethylbenzamide.

3.1.1. Instrumentation and Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.

3.1.2. Reagent and Sample Preparation

- **Mobile Phase Preparation:** Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solutions before use.
- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of 4-bromo-3-ethylbenzamide reference standard and dissolve it in 10 mL of diluent (50:50 ACN:water).
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- **Sample Preparation:** Dissolve the sample containing 4-bromo-3-ethylbenzamide in the diluent to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.3. Chromatographic Run

A typical gradient elution would be:

Time (min)	% Mobile Phase A (Water + 0.1% FA)	% Mobile Phase B (ACN + 0.1% FA)
0	90	10
15	10	90
20	10	90
21	90	10
25	90	10

Gas Chromatography-Mass Spectrometry (GC-MS)

Method

This method is suitable for the identification and quantification of 4-bromo-3-ethylbenzamide, particularly at trace levels.

3.2.1. Instrumentation and Conditions

- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness)[1][2][3].
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 280°C.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 15°C/min to 300°C.
 - Hold: 5 minutes at 300°C.
- MS Transfer Line Temperature: 290°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-450.

3.2.2. Sample Preparation

- Standard Solution: Prepare a stock solution of 4-bromo-3-ethylbenzamide in a suitable solvent like ethyl acetate or dichloromethane. Prepare working standards by serial dilution.
- Sample Preparation: Extract the sample with a suitable organic solvent. The extract may need to be concentrated or diluted to fall within the calibration range of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural confirmation of 4-bromo-3-ethylbenzamide.

3.3.1. Instrumentation and Conditions

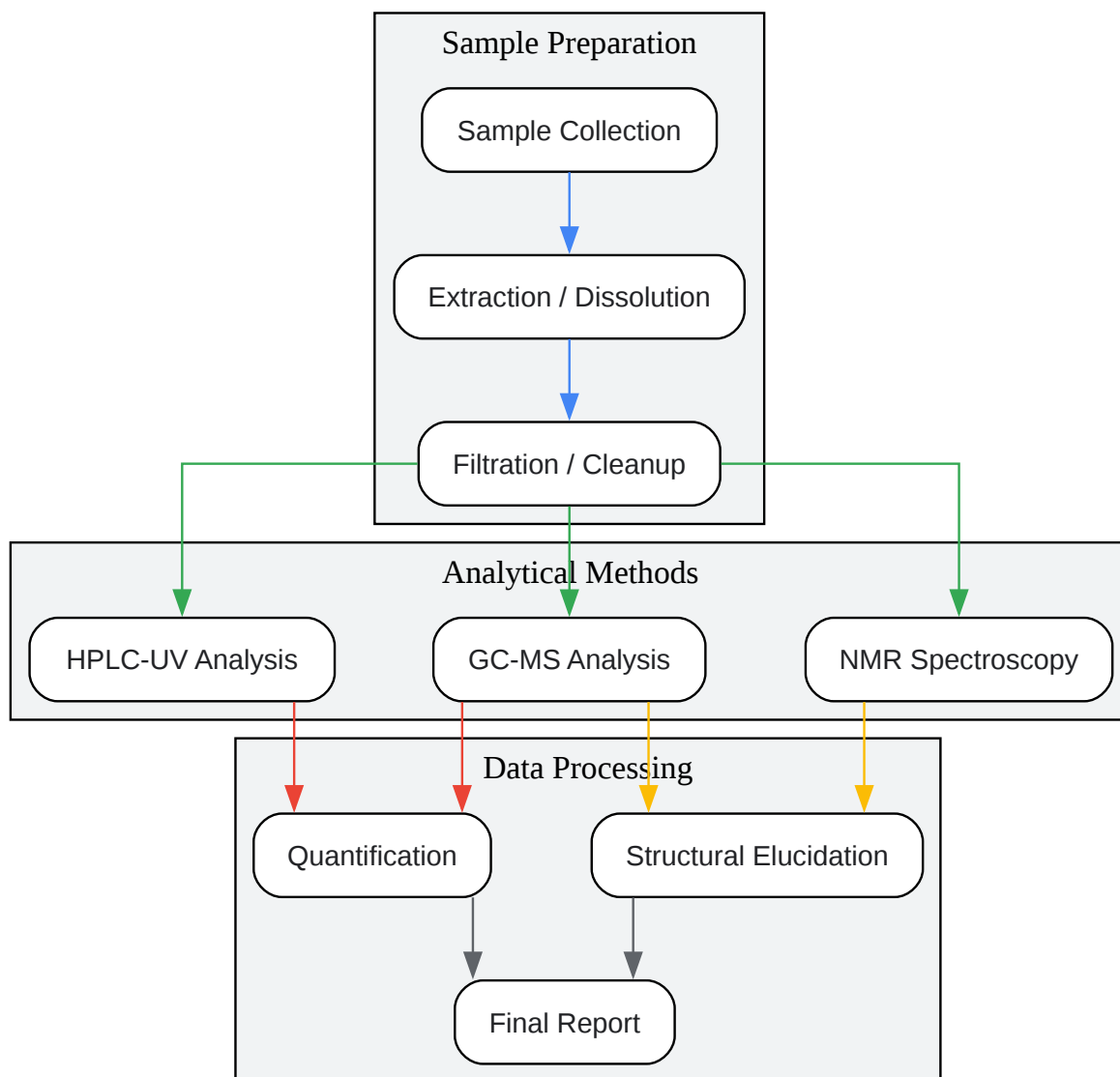
- NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6)^{[4][5][6]}.
- Internal Standard: Tetramethylsilane (TMS).
- Experiments: ^1H NMR, ^{13}C NMR, and optionally 2D NMR experiments like COSY and HSQC for full structural assignment.

3.3.2. Sample Preparation

- Dissolve approximately 5-10 mg of the purified 4-bromo-3-ethylbenzamide sample in about 0.7 mL of the chosen deuterated solvent.
- Transfer the solution to a 5 mm NMR tube.

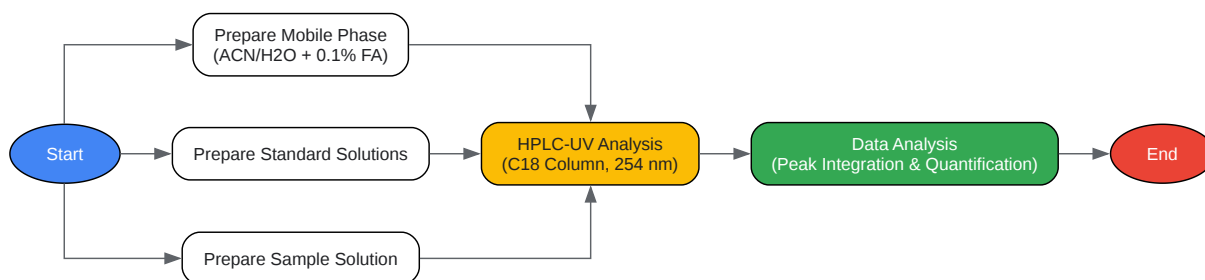
Visualizations

The following diagrams illustrate the general workflow for the analysis of a chemical compound.



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Caption: General Experimental Workflow.



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Caption: HPLC-UV Protocol Workflow.

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